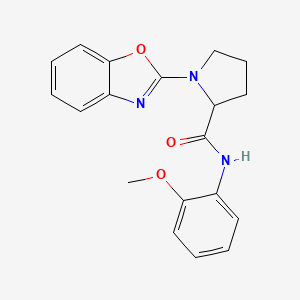

1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-24-16-10-4-2-7-13(16)20-18(23)15-9-6-12-22(15)19-21-14-8-3-5-11-17(14)25-19/h2-5,7-8,10-11,15H,6,9,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXSUUZRXVLEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide is a derivative of benzoxazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C18H20N2O2

- Molecular Weight : 300.36 g/mol

This structure features a benzoxazole moiety, which is often associated with bioactive properties, linked to a pyrrolidine carboxamide.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, in studies involving various strains of bacteria, compounds similar to this compound demonstrated inhibition against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1 | 15 | Moderate |

| 2 | 10 | Strong |

| 3 | 20 | Weak |

Anticancer Activity

Benzoxazole derivatives have been extensively studied for their anticancer potential. A series of related compounds showed cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study : A study evaluated the cytotoxicity of several benzoxazole derivatives on MCF-7 cells, revealing IC50 values that suggest significant anticancer activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 5 | MCF-7 |

| B | 12 | A549 |

| C | 8 | PC3 |

Quorum Sensing Inhibition

Another notable biological activity is the inhibition of quorum sensing in bacteria. Compounds derived from benzoxazole have been shown to interfere with the communication systems of pathogens, thereby reducing virulence factors such as biofilm formation and elastase production . This property suggests potential applications in combating antibiotic resistance.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that benzoxazole derivatives may inhibit key enzymes involved in bacterial metabolism.

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Disruption of Membrane Integrity : Antimicrobial effects may arise from the disruption of bacterial cell membranes, leading to cell lysis.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity : Recent studies have indicated that derivatives of benzoxazole compounds exhibit inhibitory effects against viruses such as the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). For example, compounds structurally related to 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide have shown promising results in vitro, with significant inhibition concentrations that suggest potential for development into antiviral drugs .

Anticancer Properties : The benzoxazole moiety is known for its anticancer activity. Research has demonstrated that compounds containing this structure can induce apoptosis in cancer cells. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing potential as a therapeutic agent in oncology .

Pharmacological Insights

Mechanism of Action : The mechanism by which this compound exerts its effects is thought to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. This modulation is crucial for its application in treating conditions like cancer and viral infections .

Structure-Activity Relationship (SAR) : Understanding the SAR is vital for optimizing the efficacy of this compound. Variations in the substituents on the benzoxazole and pyrrolidine rings can significantly influence biological activity. Systematic studies have been conducted to identify which modifications enhance antiviral or anticancer properties, providing a roadmap for future drug design .

Table 1: Biological Activities of this compound

| Activity Type | Assay Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antiviral | MERS-CoV Inhibition | 0.09 | |

| Cytotoxicity | Cancer Cell Lines | Varies | |

| Apoptosis Induction | Flow Cytometry | Significant |

Case Study: Antiviral Efficacy

A recent study investigated the antiviral efficacy of derivatives similar to this compound against MERS-CoV. The study involved synthesizing various analogs and assessing their inhibitory concentrations against viral replication in cultured cells. The most effective compound demonstrated an IC50 of 0.09 μM, indicating a strong potential for further development into therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

*Calculated based on molecular formula.

Key Observations

Benzoxazole vs. Other Aromatic Systems :

- The target compound’s benzoxazole group is a bioisostere for benzothiazole or benzimidazole, which are common in drug design for their π-π stacking and hydrogen-bonding capabilities. In contrast, BG14647 retains benzoxazole but pairs it with a sulfamoylphenyl group, likely improving aqueous solubility .

- Fluorobenzyl () and bromobenzoyl () substituents introduce electronegative or bulky halogens, which may enhance target binding but reduce metabolic stability .

Methoxy Group vs. In contrast, sulfamoyl (BG14647) or bromine () are electron-withdrawing, altering electronic density and binding modes .

Stereochemical Considerations :

- Compounds like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide () highlight the importance of stereochemistry in activity. The target compound’s stereochemistry (if defined) could similarly influence selectivity .

Synthetic Routes :

- Analogs in and use activating agents (e.g., methanesulfonyl chloride) or hydrolysis steps, suggesting the target compound might be synthesized via similar coupling or cyclization strategies .

Research Implications

- Target Selectivity : Benzoxazole’s planar structure could favor interactions with aromatic residues in enzyme active sites, differing from the steric bulk of bromobenzoyl () or the hydrogen-bonding capacity of thiazole () .

Q & A

Q. What are the typical synthetic routes for 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide?

The synthesis involves multi-step reactions, starting with the preparation of heterocyclic precursors. Key steps include:

- Cyclization of β-ketoesters or analogous precursors under acidic conditions to form the pyrrolidine core (common in related compounds) .

- Coupling of the benzoxazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Final amidation with 2-methoxyaniline derivatives, often using carbodiimide-based coupling agents . Methodological Note : Monitor reaction progression via thin-layer chromatography (TLC) and confirm purity via HPLC or NMR .

Q. Which analytical techniques are critical for structural characterization?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., distinguishing pyrrolidine ring protons from benzoxazole aromatic signals) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers in the pyrrolidine ring .

- Infrared (IR) Spectroscopy : Identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) .

Q. How should initial biological activity screening be designed for this compound?

Prioritize in vitro assays to evaluate:

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with positive/negative controls .

- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) and non-tumorigenic cells to assess selectivity .

- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors . Data Interpretation : Normalize results to reference compounds and validate with dose-response curves .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s target interaction?

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., benzoxazole interactions with hydrophobic pockets) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to guide SAR studies .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales . Validation : Cross-reference computational predictions with experimental IC₅₀ values .

Q. What strategies resolve contradictions in biological data (e.g., varying potency across assays)?

- Orthogonal Assays : Confirm activity using different methodologies (e.g., SPR for binding affinity vs. functional cell-based assays) .

- Metabolite Profiling : Test for prodrug activation or degradation products via LC-MS .

- Structural Analogs : Synthesize derivatives to isolate contributions of specific functional groups (e.g., methoxyphenyl vs. benzoxazole) .

Q. How can reaction conditions be optimized to improve synthetic yield?

- Design of Experiments (DOE) : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., Pd(OAc)₂ for cross-coupling) .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity in heterocycle formation .

- Real-Time Monitoring : Use in situ IR or Raman spectroscopy to track intermediate formation .

Methodological Considerations

Q. What are best practices for handling stereochemical complexity in synthesis?

- Chiral Chromatography : Separate enantiomers using columns like Chiralpak IA/IB .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during key steps to control pyrrolidine ring stereochemistry .

- Circular Dichroism (CD) : Confirm enantiopurity post-synthesis .

Q. How to address solubility challenges in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.